2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

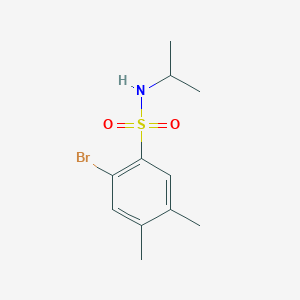

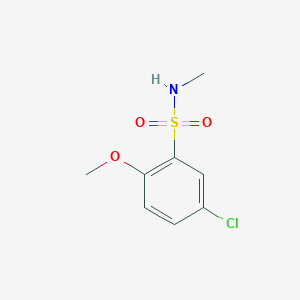

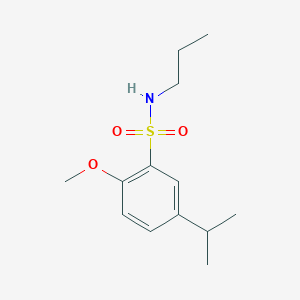

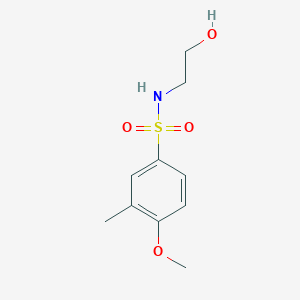

2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been extensively studied for its potential as a pharmacological agent. BDBS is a white crystalline solid that is soluble in organic solvents, and its chemical structure is shown in Figure 1.

Mechanism of Action

2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to inhibit several isoforms of carbonic anhydrases, including CA I, CA II, CA IV, and CA XII. The inhibition of carbonic anhydrases by 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide occurs through the formation of a reversible covalent bond between the sulfonamide group of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide and the active site zinc ion of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in bicarbonate and proton production.

Biochemical and Physiological Effects:

2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide inhibits the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has also been shown to decrease the intracellular pH of cancer cells, leading to apoptosis and decreased cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide in lab experiments is its high potency and selectivity for carbonic anhydrases. 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to have nanomolar inhibitory activity against several carbonic anhydrase isoforms, making it a useful tool for studying the role of carbonic anhydrases in physiological and pathological processes. However, one limitation of using 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide in lab experiments is its solubility in organic solvents, which may limit its use in aqueous environments.

Future Directions

Several future directions for research on 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide include the development of analogs with improved solubility and pharmacokinetic properties, the evaluation of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide as a therapeutic agent for diseases such as cancer and glaucoma, and the investigation of the role of carbonic anhydrases in other physiological processes such as bone resorption and neuronal signaling. Additionally, the use of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide as a tool for studying the structure and function of carbonic anhydrases may lead to the development of novel inhibitors with improved selectivity and potency.

Synthesis Methods

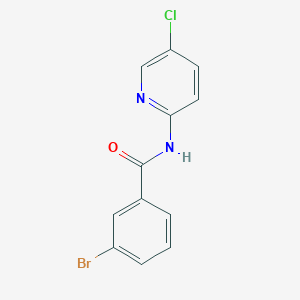

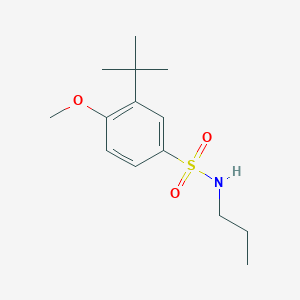

The synthesis of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide can be achieved through several methods, including the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction scheme is shown in Figure 2.

Scientific Research Applications

2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been studied for its potential as a pharmacological agent, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, and they play a critical role in several physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrases has been proposed as a therapeutic strategy for several diseases such as glaucoma, epilepsy, and cancer.

properties

Product Name |

2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide |

|---|---|

Molecular Formula |

C11H16BrNO2S |

Molecular Weight |

306.22 g/mol |

IUPAC Name |

2-bromo-4,5-dimethyl-N-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C11H16BrNO2S/c1-7(2)13-16(14,15)11-6-9(4)8(3)5-10(11)12/h5-7,13H,1-4H3 |

InChI Key |

DJIDUEKAJXQTRP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(C)C |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)

![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)